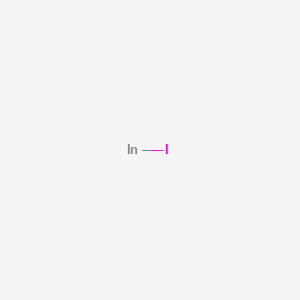

碘化铟

描述

Indium monoiodide, also known as Indium (I) iodide, is an inorganic compound with the formula InI. It is used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .

Synthesis Analysis

Indium monoiodide can be prepared from constituent elements and refined by fractional distillation . Partition coefficients in liquid-vapor systems for difficult-to-separate impurities, namely, antimony (0.9), lead (1.8), gallium (0.4), and iron (0.6), have been determined .Molecular Structure Analysis

Indium monoiodide has a linear formula of InI . Its molecular weight is 241.72 . The molecular structure of Indium monoiodide is orthorhombic, space group Cmcm .Chemical Reactions Analysis

Indium monoiodide has been discovered and used as a reagent to propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare Indium-containing complexes .Physical And Chemical Properties Analysis

Indium monoiodide is anhydrous and comes in the form of beads . It has a 99.999% trace metals basis and ≤15.0 ppm Trace Metal Analysis .科学研究应用

辐射探测器和红外光子学材料:铟单碘化物及其衍生物作为辐射探测器和红外光子学材料备受关注。这一点突显在它们在物理和化学系统中的性质和应用,包括金属卤化物灯(Fedorov, Popov, & Simoneaux, 2017)。

取代有毒汞灯的选择:铟单碘化物被提议作为紧凑荧光灯(CFLs)中有毒汞的合适替代品,表现出可比较的发光效率。其在无电极、低压灯中的应用,通过表面波驱动,展示了它作为更安全和高效照明选择的潜力(Ögün, Kaiser, Kling, & Heering, 2015)。

制备和纯化:研究了从组成元素制备铟单碘化物以及通过分馏精制的过程。这包括了了解杂质如锑、铅、镓和铁的分配系数(Gasanov, Lobachev, Kuznetsov, & Fedorov, 2015)。

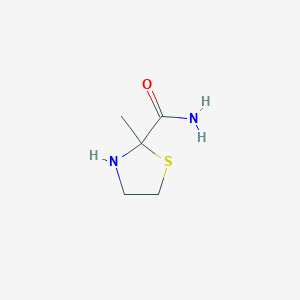

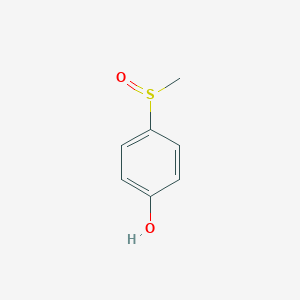

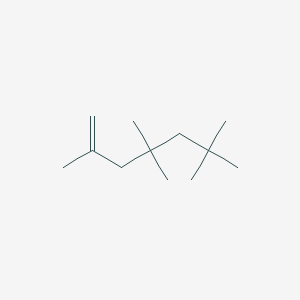

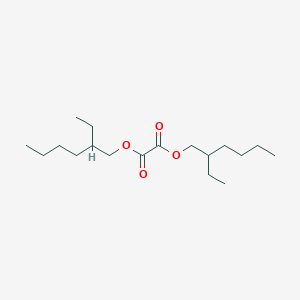

有机合成中的应用:铟金属和铟卤化物,包括铟单碘化物,在有机合成中有重要应用。这涉及各种铟介导的反应和铟卤化物作为催化剂的使用(Ranu, 2000)。

铟的比色荧光检测:基于磷酸丝氨酸开发的荧光探针,用于铟(III)离子的比色检测,展示了铟在分析化学中的相关性。考虑到铟在电子设备中的广泛应用及其潜在毒性,这一应用非常重要(Mehta, Hwang, Park, & Lee, 2018)。

反应性铟金属的制备:通过碱金属还原铟盐可以制备高反应性的铟粉,它与烷基碘化物和碘反应,形成各种铟碘化物,包括铟单碘化物(Chao, Rieke, & Kenan, 1974)。

在不同基底上的润湿角:对熔融铟单碘化物在不同基底上的润湿角进行了研究,为其物理性质和在材料科学中的潜在应用提供了见解(Cröll, Markert, Volz, & Ostrogorsky, 2017)。

有机反应中的催化作用:已发现碘化铟(I)催化α-甲基烯基硼酸酯对N-酰基脒酮的α-加成反应,显示了它在合成有机化学中的实用性(Kobayashi, Konishi, & Schneider, 2008)。

光电离研究:对蒸汽相铟单碘化物的光电离研究提供了对其物理性质和在光物理学和光化学中的潜在应用的见解(Geohegan, McCown, & Eden, 1984)。

铟在环境和生物影响研究:对铟在环境中的循环、其毒性以及在生物系统中(包括睾丸组织)的行为进行的研究,为理解铟及其化合物的安全使用和处理提供了关键信息(Maghraoui Samira et al., 2011)。

安全和危害

Indium monoiodide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child .

未来方向

Indium monoiodide single crystals are a promising material for room temperature γ-ray and X-ray detectors due to the high average Z number of 51 and the large bandgap (2 eV) of the material . It has also been proposed as an IR optical and acoustooptical material, as well as a gas sensor and photovoltaic material .

属性

IUPAC Name |

iodoindium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.In/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVZCYAIUZHXGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InI, IIn | |

| Record name | indium(I) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.722 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(I) iodide | |

CAS RN |

13966-94-4 | |

| Record name | Indium iodide (InI) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium monoiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013966944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。